N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide
Description
This compound is a benzenecarboxamide derivative featuring a 2-chloro-4-(methylsulfonyl)phenyl moiety linked via a sulfanyl (thioether) bridge to a 4-bromophenyl group. Its molecular formula is C₂₀H₁₅BrClNO₅S₂, with a molecular weight of 528.83 g/mol and a purity >90% . The compound’s synthesis likely involves Friedel–Crafts sulfonylation, chlorination, and Schotten–Baumann acylation, as seen in analogous pathways .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloro-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNO3S2/c1-28(25,26)17-10-11-18(19(22)12-17)20(24)23-14-4-8-16(9-5-14)27-15-6-2-13(21)3-7-15/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGCPYLHTYBUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of phenyl sulfanyl derivatives followed by chlorination and sulfonylation reactions. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions often require the presence of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds similar to N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide. For instance, derivatives containing the sulfonamide moiety have shown significant efficacy against various cancer cell lines, including ovarian and colon cancers. One study indicated that compounds derived from a similar scaffold exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
Case Study:
A derivative of this compound was tested against human pancreatic carcinoma (MIA PaCa-2) cells, revealing that it induced cell cycle arrest and apoptosis, with an IC50 value of 1.9 µM . This highlights the potential for further development of this compound class as anticancer agents.
Antimicrobial Properties
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar structural features have shown effectiveness against various bacterial strains by inhibiting carbonic anhydrase enzymes, which are crucial for bacterial growth and survival .
Mechanism of Action:
The mechanism often involves the inhibition of specific enzymes that are vital for bacterial metabolism, leading to reduced growth rates and increased susceptibility to other antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the aromatic rings and the presence of halogen atoms significantly influence biological activity. For example, the introduction of bromine in one of the phenyl groups enhances the lipophilicity and potentially increases cellular uptake, which is critical for anticancer efficacy .
Summary Table of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MIA PaCa-2 (pancreatic) | 1.9 | Cell cycle arrest & apoptosis |
| Antimicrobial | Various bacterial strains | Varies | Carbonic anhydrase inhibition |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted below through comparisons with related derivatives:
Table 1: Structural and Functional Comparisons
Key Findings from Comparisons
Functional Group Impact: Sulfanyl vs. Sulfonyl/Sulfonamide: The sulfanyl bridge in the target compound may offer greater metabolic stability compared to sulfonamides, which are prone to hydrolysis .
Sulfonamide analogs (e.g., ) are often explored as enzyme inhibitors (e.g., carbonic anhydrase), while carboxamides (like the target) may target different pathways .
Synthetic Flexibility :
- The target compound’s synthesis mirrors methodologies used for sulfonamide and oxadiazole derivatives, emphasizing Schotten–Baumann acylation and Friedel–Crafts reactions .
Biological Activity
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide, with a molecular formula of CHBrClN OS and a molecular weight of 528.83 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies and presenting key findings in a structured manner.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Aromatic rings : Contributing to its hydrophobic character.
- Sulfanyl and sulfonyl groups : These functional groups are known to enhance biological activity through various mechanisms.
- Chlorine and bromine substituents : These halogens can influence the electronic properties of the molecule, potentially enhancing its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing bromophenyl and sulfanyl groups exhibit notable antimicrobial properties. For instance, studies on related compounds, such as 4-(4-bromophenyl)-thiosemicarbazide, have shown increased antibacterial activity attributed to the electron-donating effects of the bromine atom, which enhances the compound's interaction with bacterial cell walls .
Cytotoxicity
Cytotoxic assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The presence of both sulfonamide and bromophenyl moieties is believed to contribute to its ability to induce apoptosis in cancer cells. For example, studies have shown that similar sulfonamide derivatives can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation .
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exerting antibacterial effects.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Interference with Cell Signaling : Halogenated compounds often modulate signaling pathways involved in cell growth and differentiation.
Case Studies
- Antibacterial Efficacy : A study comparing the antibacterial efficacy of various thiosemicarbazide derivatives found that compounds with bromine substitutions showed a marked increase in activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to enhanced membrane permeability due to structural modifications .
- Cytotoxicity in Cancer Models : In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting a mechanism involving apoptosis induction .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The compound is synthesized via coupling 4-[(4-bromophenyl)sulfanyl]aniline with 2-chloro-4-(methylsulfonyl)benzoyl chloride. Key steps include:
- Solvent selection : Dimethylformamide (DMF) enhances reactivity due to its high polarity.
- Base : Triethylamine or sodium bicarbonate neutralizes HCl byproducts.
- Conditions : Stirring at 50°C for 8–12 hours yields optimal purity (82% in DMF with NaHCO₃).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors .
Table 1: Comparative Yields Under Different Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 25 | 68 |
| DMF | NaHCO₃ | 50 | 82 |
| THF | Pyridine | 40 | 58 |
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and carboxamide carbonyl (δ 168 ppm).
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 521.2 (M+H⁺).
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. What preliminary biological assays are recommended?
- Anticancer : MTT assay against MCF-7 (breast) and HeLa (cervical) cell lines (IC₅₀ values).
- Antimicrobial : Broth microdilution determines minimum inhibitory concentrations (MICs) against E. coli and S. aureus.
- Controls : Doxorubicin (anticancer) and ciprofloxacin (antimicrobial) serve as benchmarks .
Advanced Research Questions
Q. How to design SAR studies targeting sulfanyl and methylsulfonyl groups?
- Analog synthesis : Replace bromine with fluorine or iodine; substitute sulfanyl with sulfonyl.
- Bioactivity testing : Evaluate kinase inhibition (e.g., EGFR) via ATP-binding assays.
- Computational modeling : AutoDock Vina predicts binding affinities to tyrosine kinases (PDB: 1M17) .
Q. How to resolve contradictions in reported bioactivity data?
- Protocol standardization : Use consistent cell passage numbers (<20) and incubation times (72 hours).
- Orthogonal assays : Validate cytotoxicity with Annexin V/PI flow cytometry alongside MTT.
- Meta-analysis : Compare data across studies using fixed-effects models .
Q. What computational methods predict solubility and formulation stability?
- logP calculation : ChemDraw estimates logP = 3.2, indicating moderate hydrophobicity.
- Molecular dynamics : Simulate aggregation in aqueous buffers (e.g., PBS at pH 7.4).
- Experimental validation : Shake-flask method measures solubility in DMSO/PBS mixtures .
Q. How to assess stability for long-term storage?
- Forced degradation : Expose to 0.1M HCl/NaOH (37°C, 24 hours); monitor via HPLC (retention time shifts).
- Storage : -20°C in amber vials under nitrogen; avoid repeated freeze-thaw cycles.
- Accelerated testing : 40°C/75% RH for 6 months; degradation <5% indicates stability .
Q. Table 2: Biological Activity Against Common Pathogens
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| C. albicans | >64 |
Key Methodological Considerations
- Synthesis : Prioritize DMF for higher yields; avoid THF due to lower reactivity.
- Characterization : Combine NMR with X-ray data to resolve steric effects from the bromophenyl group.
- Bioassays : Include both Gram-positive and Gram-negative bacteria to assess broad-spectrum potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
